molecular formula C16H25NO5 B2760797 8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate CAS No. 849203-09-4

8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate

Cat. No. B2760797
CAS RN: 849203-09-4
M. Wt: 311.378
InChI Key: PXHKBKJQKDEHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate” is a chemical compound with the formula C16H25NO5 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spiro[4.5]decane core, which is a type of spirocyclic compound where two rings of 4 and 5 atoms share a single atom . The compound also contains a tert-butyl group, a methyl group, and two carboxylate groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.37 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found .

Scientific Research Applications

Synthesis and Reactivity

One pathway explored is the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, yielding isomeric condensation products with potential as precursors to biologically active heterocyclic compounds (Moskalenko & Boev, 2012). Similarly, the synthesis of spirolactams as conformationally restricted pseudopeptides offers insights into the design of peptide synthesis surrogates, highlighting the versatility of such spirocyclic compounds in mimicking natural peptide structures (Fernandez et al., 2002).

Structural Analysis

Studies on the crystal structures of cyclohexane-based γ-spirolactams provide valuable information on the impact of substituents on molecular and supramolecular arrangements, contributing to a deeper understanding of the relationship between molecular structure and crystal packing (Graus et al., 2010). The use of NMR spectroscopy for assigning the absolute configurations of related compounds further exemplifies the importance of structural analysis in understanding the stereochemical aspects of these molecules (Jakubowska et al., 2013).

Potential Biological Applications

While the direct mentions of "8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate" in biological contexts were not found, the exploration of similar spirocyclic compounds in the development of biologically active molecules suggests potential areas of interest. The synthesis and pharmacological evaluation of related compounds as dopamine agonists, for instance, point to the relevance of spirocyclic structures in medicinal chemistry (Brubaker & Colley, 1986).

properties

IUPAC Name

8-O-tert-butyl 3-O-methyl 4-oxo-8-azaspiro[4.5]decane-3,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5/c1-15(2,3)22-14(20)17-9-7-16(8-10-17)6-5-11(12(16)18)13(19)21-4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHKBKJQKDEHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2=O)C(=O)OC)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(1-(tert-butoxycarbonyl)-4-(methoxycarbonyl)piperidin-4-yl)butanoate (20.1 g, 0.058 mol) from Step E in tetrahydrofuran (600 mL) at −78° C. was added lithium diisopropylamide mono(tetrahydrofuran) (47 mL, 0.070 mol, 1.5M solution in cyclohexanes). The reaction mixture was stirred at −78° C. for 25 min. Thin layer chromatography (tlc) analysis (50% ethyl acetate in hexanes) showed that starting material remained. Additional lithium diisopropylamide mono(tetrahydrofuran) (31 mL) was added and the reaction mixture was stirred for 20 min. The reaction mixture was poured into saturated ammonium chloride and extracted three times with diethyl ether. The organic layers were combined, washed with brine, dried over sodium sulfate, and concentrated to afford the title compound (19.9 g) which was taken on to the next step without further purification.
Name
methyl 4-(1-(tert-butoxycarbonyl)-4-(methoxycarbonyl)piperidin-4-yl)butanoate
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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